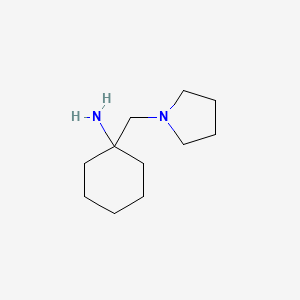

1-Pyrrolidin-1-ylmethyl-cyclohexylamine

Description

Overview of 1-Pyrrolidin-1-ylmethyl-cyclohexylamine within Amine and Heterocyclic Chemistry Research

This compound, with the chemical formula C₁₁H₂₂N₂, is a diamine characterized by a primary amine attached to a cyclohexane (B81311) ring, which is further substituted with a pyrrolidin-1-ylmethyl group at the same carbon atom. This geminal substitution pattern creates a unique three-dimensional structure that is of interest in chemical research. While extensive academic literature specifically detailing the synthesis and application of this exact compound is not widely available in the public domain, its structural components suggest its relevance as a building block or intermediate in the synthesis of more complex molecules. Its CAS number is 876717-44-1. lookchem.comsigmaaldrich.com

The study of such compounds is often driven by the desire to explore new chemical space for potential biological activity. The combination of a rigid cycloalkane, a heterocyclic amine, and a primary amine offers multiple points for further chemical modification, allowing for the generation of a library of derivatives for screening in various biological assays. Research on related substituted 4-aminocyclohexane derivatives has explored their affinity for opioid and ORL1 receptors, suggesting a potential area of investigation for compounds with this scaffold. google.com

Significance of Pyrrolidine (B122466) and Cyclohexylamine (B46788) Moieties in Chemical Biology and Medicinal Chemistry Scaffolds

The pyrrolidine and cyclohexylamine moieties are independently recognized as privileged scaffolds in medicinal chemistry, meaning they are frequently found in biologically active compounds and approved drugs.

The pyrrolidine ring , a five-membered saturated nitrogen heterocycle, is a cornerstone in drug discovery. nih.gov Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is crucial for selective binding to biological targets. nih.gov The pyrrolidine scaffold is present in a wide array of natural products and synthetic drugs, exhibiting diverse pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. nih.govnih.gov The nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor and a basic center, contributing to the pharmacokinetic and pharmacodynamic properties of a molecule.

The cyclohexylamine moiety provides a non-aromatic, lipophilic scaffold that can influence a compound's solubility, metabolic stability, and ability to cross biological membranes. The conformational flexibility of the cyclohexane ring (chair and boat conformations) can also play a role in receptor binding. Cyclohexylamine derivatives have been investigated for a range of biological activities, including analgesic and anti-inflammatory effects. researchgate.net

The combination of these two moieties in this compound results in a molecule with both hydrophilic (amines) and lipophilic (cyclohexane ring) regions, a desirable characteristic for many drug candidates.

Scope of Academic Research on the Compound and its Derivatives

While dedicated research publications on this compound are limited, the broader exploration of molecules containing both pyrrolidine and cyclohexylamine motifs provides context for its potential research applications. Academic investigations into related structures often focus on their synthesis and evaluation as potential therapeutic agents. For instance, research on N-{[1-(2-phenylethyl)pyrrolidin-2-yl]methyl}cyclohexanecarboxamides has identified them as selective 5-HT1A receptor agonists, highlighting the potential for this structural combination in neuroscience. cabidigitallibrary.org

The primary research interest in a compound like this compound would likely lie in its use as a scaffold for the development of new chemical entities. Researchers might synthesize derivatives by modifying the primary amine, the pyrrolidine ring, or the cyclohexane backbone to explore structure-activity relationships (SAR) for a particular biological target. The commercial availability of this compound from various chemical suppliers suggests its use as a building block in discovery chemistry. lookchem.comsigmaaldrich.com

Historical Context of Related Amine Chemistry

The development of synthetic methods for amines is a cornerstone of modern organic chemistry. Early methods for amine synthesis often involved the ammonolysis of alcohols or alkyl halides, which typically resulted in mixtures of primary, secondary, and tertiary amines. Over the years, more selective and efficient methods have been developed.

Key historical developments in amine synthesis relevant to a molecule like this compound include:

Reductive Amination: A powerful method for forming C-N bonds, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent. This is a common strategy for synthesizing substituted amines.

The Mannich Reaction: This reaction involves the aminoalkylation of an acidic proton located in a carbonyl compound with formaldehyde (B43269) and a primary or secondary amine. This is a classic method for introducing an aminomethyl group.

Synthesis of Heterocyclic Amines: The synthesis of cyclic amines like pyrrolidine has its own rich history, with methods ranging from the cyclization of amino alcohols to modern catalytic approaches.

These foundational reactions have paved the way for the synthesis of complex amines like this compound, enabling the exploration of their chemical and biological properties.

Properties

IUPAC Name |

1-(pyrrolidin-1-ylmethyl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c12-11(6-2-1-3-7-11)10-13-8-4-5-9-13/h1-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNSNUBYKYSWNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CN2CCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390233 | |

| Record name | 1-Pyrrolidin-1-ylmethyl-cyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876717-44-1 | |

| Record name | 1-Pyrrolidin-1-ylmethyl-cyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Approaches to the 1-Pyrrolidin-1-ylmethyl-cyclohexylamine Core

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler precursor structures, known as synthons, which in turn correspond to commercially available or easily synthesized starting materials. This process begins with the final product and works backward to identify potential synthetic pathways. amazonaws.compharmacy180.com

For this compound, the key disconnections can be visualized at the bonds connecting the cyclohexylamine (B46788) and pyrrolidine (B122466) moieties to the central methylene (B1212753) bridge. A primary retrosynthetic disconnection can be made at the C-N bond between the cyclohexyl ring and the methylene group, or the C-N bond between the pyrrolidine ring and the methylene group.

A logical retrosynthetic strategy would involve disconnecting the bond between the cyclohexylamine nitrogen and the methylene carbon. This leads to two key synthons: a cyclohexylamine cation and a pyrrolidin-1-ylmethyl anion. The synthetic equivalents for these synthons would be cyclohexylamine and a reactive pyrrolidine-containing precursor with a leaving group on the methylene carbon.

Alternatively, disconnecting the bond between the pyrrolidine nitrogen and the methylene carbon suggests a reaction between pyrrolidine and a 1-(halomethyl)cyclohexanamine derivative. However, the former approach, involving the reaction of a primary amine (cyclohexylamine) with an electrophilic pyrrolidine derivative, is often more synthetically feasible.

Another powerful retrosynthetic approach considers the entire aminomethyl fragment as a single unit installed onto the cyclohexylamine core. This suggests a Mannich-type reaction, where cyclohexylamine, formaldehyde (B43269) (or a synthetic equivalent), and pyrrolidine are condensed together. This three-component reaction is an efficient way to form the target molecule in a single step.

Direct Synthetic Routes to this compound

Direct synthetic routes to this compound often leverage well-established organic reactions that efficiently form the key C-N bonds.

One direct synthetic approach involves the reaction of cyclohexylamine with a pre-functionalized pyrrolidine derivative. A common strategy is the reductive amination of a suitable aldehyde or ketone. For instance, the reaction of cyclohexylamine with 1-(pyrrolidin-1-yl)methanal, in the presence of a reducing agent, would yield the desired product. However, the stability of 1-(pyrrolidin-1-yl)methanal can be a challenge.

A more practical method involves the use of a more stable precursor, such as a pyrrolidin-1-ylmethyl halide or tosylate. Cyclohexylamine, acting as a nucleophile, can displace the leaving group to form the target molecule. The reaction conditions for such nucleophilic substitution would typically involve a suitable solvent and potentially a base to neutralize the acid formed during the reaction.

Another documented synthesis involves the reduction of 1-(Pyrrolidin-1-ylcarbonyl)cyclohexanamine hydrochloride with a strong reducing agent like lithium aluminium hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF). lookchem.com This method proceeds through the reduction of the amide functional group to the corresponding amine.

The Mannich reaction is a classic organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. ias.ac.in In its traditional form, it is a three-component condensation of a compound with an active hydrogen, an aldehyde (usually formaldehyde), and a primary or secondary amine. nih.gov Modified Mannich reactions have been developed to broaden the scope and efficiency of this transformation.

For the synthesis of this compound, a modified Mannich reaction can be employed. In this context, cyclohexylamine acts as the component with the active hydrogen (on the nitrogen atom), formaldehyde (or a synthetic equivalent like paraformaldehyde) provides the methylene bridge, and pyrrolidine serves as the secondary amine. The reaction proceeds through the formation of an Eschenmoser's salt precursor or a pre-formed iminium ion from pyrrolidine and formaldehyde, which then reacts with cyclohexylamine.

This one-pot synthesis is highly atom-economical and can be facilitated by acid or base catalysis. The reaction conditions are typically mild, making it a favorable method for the synthesis of this and related compounds. nih.gov The versatility of the Mannich reaction allows for the introduction of the aminoalkyl group into various molecules, highlighting its significance in the synthesis of bioactive compounds. ias.ac.in

Precursor Chemistry and Building Block Derivatization

The successful synthesis of this compound relies on the availability and reactivity of its core building blocks: cyclohexylamine and pyrrolidine. The derivatization of these precursors is crucial for accessing a range of synthetic intermediates.

Cyclohexylamine is a primary aliphatic amine that is a versatile intermediate in organic synthesis. ohans.comwikipedia.org It is typically produced industrially through two main routes: the hydrogenation of aniline (B41778) or the amination of cyclohexanol. wikipedia.orgeschemy.com

The functionalization of cyclohexylamine can be achieved through various reactions targeting the amino group or the cyclohexane (B81311) ring. The amino group can undergo N-alkylation, N-acylation, and sulfonylation to introduce a wide range of substituents. These reactions are fundamental in modifying the electronic and steric properties of the molecule.

Recent advances in synthetic methodology have enabled the stereoselective synthesis of highly functionalized cyclohexylamine derivatives. rsc.orgrsc.org For example, visible-light-enabled [4 + 2] cycloadditions have been developed to construct complex cyclohexylamine frameworks with excellent diastereoselectivities. rsc.orgrsc.org These methods provide access to novel derivatives that can serve as precursors for more complex target molecules.

The reactivity of the cyclohexane ring itself can also be exploited for functionalization, although this is often more challenging due to the lower reactivity of C-H bonds. However, modern catalytic methods are emerging that allow for the selective C-H functionalization of saturated rings.

The pyrrolidine ring is a common structural motif in a vast number of natural products and pharmaceuticals. nih.gov The synthesis and functionalization of pyrrolidine derivatives are therefore of significant interest to synthetic chemists.

Pyrrolidine-containing intermediates can be synthesized from either cyclic or acyclic precursors. mdpi.comnih.gov Proline and 4-hydroxyproline (B1632879) are common chiral starting materials for the synthesis of functionalized pyrrolidines. mdpi.comnih.gov A variety of synthetic methods, including N-heterocyclization of primary amines with diols, intramolecular Schmidt reactions, and 1,3-dipolar cycloadditions of azomethine ylides, have been developed for the construction of the pyrrolidine ring. organic-chemistry.org

The functionalization of a pre-formed pyrrolidine ring is a common strategy for creating diverse intermediates. The nitrogen atom of pyrrolidine is nucleophilic and can be readily alkylated, acylated, or otherwise modified. nih.gov Furthermore, the α-C-H bonds adjacent to the nitrogen are activated and can be functionalized through various methods, including redox-neutral processes that proceed via iminium ion intermediates. rsc.orgacs.org These methods allow for the introduction of a wide range of substituents at the 2-position of the pyrrolidine ring, providing access to a diverse array of building blocks for organic synthesis. nih.gov

Role of 2-Cyano-N-cyclohexylacetamide as an Intermediate

2-Cyano-N-cyclohexylacetamide serves as a versatile intermediate in the synthesis of various heterocyclic compounds. researchgate.netresearchgate.nettubitak.gov.tr Its structure, featuring an active methylene group, a cyano group, and an amide linkage, allows for a range of chemical transformations. These reactive sites are strategically positioned to facilitate reactions with bidentate reagents, leading to the formation of complex cyclic systems. tubitak.gov.tr

| Reaction Type | Reagent | Product Type | Reference |

| Knoevenagel Condensation | Aromatic Aldehydes | 2-cyano-N-cyclohexyl-3-arylacrylamide | researchgate.net, researchgate.net |

| Cyclization | Hydrazine Derivatives | Pyrazolo[1,5-a]pyrimidine scaffold | researchgate.net, researchgate.net |

Advanced Synthetic Techniques and Process Optimization

Modern synthetic chemistry employs a variety of advanced techniques to improve reaction efficiency, yield, and environmental footprint. These methods are crucial for optimizing the synthesis of complex amine derivatives.

Microwave-Assisted Synthesis in Amine Chemistry

Microwave-assisted organic synthesis (MAOS) has become a powerful tool in synthetic chemistry, offering significant advantages over conventional heating methods, particularly in the synthesis of cyclic amines and related heterocycles. nih.govmdpi.comnih.gov By providing uniform and controlled energy, microwave irradiation can dramatically accelerate reaction rates, increase yields, and improve product purity, often under milder conditions. mdpi.com

This technique has been successfully applied to a variety of reactions in amine chemistry. For instance, it facilitates one-pot cyclocondensation reactions between primary amines and alkyl dihalides to form nitrogen-containing heterocycles in significantly reduced reaction times. nih.govorganic-chemistry.org It has also been shown to be highly effective for intramolecular cyclization reactions, such as the formation of pyrrole (B145914) rings, where yields increased from 23% under conventional conditions to 86% with microwave assistance. mdpi.com Other applications include the iridium-catalyzed alkylation of amines with alcohols under solvent-free conditions and the synthesis of cyclic amidines from heterocyclic amides and amines. nih.govrsc.orgrsc.org The efficiency and green credentials of MAOS make it a valuable strategy for synthesizing complex amine scaffolds. nih.govju.edu.jo

| Reaction | Catalyst/Reagents | Key Advantage | Reference |

| N-Heterocycle Synthesis | Primary amines, Alkyl dihalides | Rapid, one-pot, aqueous medium | nih.gov, organic-chemistry.org |

| Intramolecular Cyclization | Enamine-type Schiff bases | Increased yield (e.g., 23% to 86%) | mdpi.com |

| Cyclic Amidine Synthesis | Heterocyclic amides, TiCl4, Amines | Efficient, regioselective amination | rsc.org, rsc.org |

| C-N Bond Formation | Alcohols, Amines | Solvent-free, reduced reaction time | nih.gov, organic-chemistry.org |

Photocatalytic and Continuous-Flow Strategies for Amine Derivatization

In recent years, photocatalysis and continuous-flow systems have emerged as transformative technologies for the synthesis and derivatization of amines. nih.govmdpi.com Photocatalysis, particularly using visible light, enables the selective functionalization of molecules through radical intermediates under mild conditions. researchgate.netacs.org A significant application is the α-C–H functionalization of unmasked primary amines, a challenging transformation that allows for the direct synthesis of α-tertiary primary amines. researchgate.netresearchgate.net This strategy often employs an organic photocatalyst combined with a hydrogen atom transfer (HAT) catalyst to generate reactive α-amino radicals. researchgate.netresearchgate.net

Continuous-flow reactors offer numerous advantages over traditional batch chemistry, including enhanced heat and mass transfer, improved safety, and superior scalability. mdpi.comacs.org When combined with photocatalysis, continuous-flow systems allow for efficient irradiation and can facilitate reactions on a decagram scale. researchgate.netresearchgate.net These systems are highly versatile and have been used for various amine transformations, including oxidations and multi-step biocatalytic cascades to produce a range of structurally distinct amines. nih.govacs.org The integration of these technologies provides a powerful, sustainable, and scalable platform for the derivatization of complex amines. nih.govresearchgate.net

Palladium-Catalyzed Cross-Coupling and Click Chemistry for Related Scaffolds

The construction of complex molecular scaffolds, such as those related to this compound, often relies on powerful bond-forming reactions. Palladium-catalyzed cross-coupling reactions and click chemistry are two such cornerstone methodologies.

Palladium-catalyzed cross-coupling reactions, including the Suzuki, Negishi, and Buchwald-Hartwig amination reactions, have revolutionized the formation of carbon-carbon and carbon-nitrogen bonds. nobelprize.orgfishersci.caresearchgate.net These reactions are prized for their mild conditions and high tolerance for a wide range of functional groups, making them invaluable in the synthesis of complex, biologically active compounds. nobelprize.orgsci-hub.se The Buchwald-Hartwig amination, for instance, is a key method for the arylation of amines, enabling the direct formation of C–N bonds that are prevalent in pharmaceuticals. acs.org The versatility of these methods allows for the strategic connection of different molecular fragments, essential for building complex amine derivatives. fishersci.ca

Click chemistry , most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and selective method for joining molecular building blocks. researchgate.net This reaction is characterized by its high yield, simple reaction conditions, and the formation of an inert triazole linkage. amazonaws.com In the context of related scaffolds, click chemistry can be used to link a pyrrolidine-containing fragment to another part of the molecule or to attach the entire scaffold to a larger assembly, such as a peptide or polymer. researchgate.netyoutube.com Its orthogonality and reliability make it an ideal tool for late-stage functionalization and the creation of diverse molecular libraries. amazonaws.com

One-Pot Cyclization and Multicomponent Reactions

Efficiency in chemical synthesis is often achieved by minimizing the number of separate operational steps. One-pot cyclization and multicomponent reactions (MCRs) are powerful strategies that embody this principle, enabling the rapid construction of complex amine-containing heterocycles from simple precursors.

One-pot cyclization processes combine multiple transformations, such as amination and cyclization, into a single synthetic operation without isolating intermediates. nih.govnih.gov This approach has been effectively used to synthesize cyclic amines like pyrrolidines and piperidines. rsc.org For example, an amination-cyclization cascade reaction can convert iodo-aldoses and iodo-ketoses into iminosugars in a single, high-yielding step. nih.gov Chemoenzymatic cascades, which use enzymes like amine transaminases, can also facilitate one-pot syntheses of chiral amines and lactams. acs.org

Multicomponent reactions (MCRs) involve combining three or more reagents in a single pot to form a product that incorporates substantial portions of all the reactants. nih.gov MCRs are highly atom-economical and convergent, making them ideal for accelerating the synthesis of complex molecules. numberanalytics.com Classic examples include the Ugi and Passerini reactions for synthesizing bis-amides and α-acyloxyamides, respectively. nih.govnumberanalytics.com The Strecker reaction, the first described MCR, is a three-component reaction between an amine, a carbonyl compound, and cyanide to produce α-amino nitriles. mdpi.com These methods are particularly valuable for generating libraries of structurally diverse compounds for drug discovery. nih.govnih.gov

| Strategy | Description | Example Reaction | Reference |

| One-Pot Cyclization | Multiple reaction steps in a single pot without intermediate isolation. | Tandem dehydrative coupling–reductive cyclization of halo-sec-amides. | rsc.org |

| Multicomponent Reaction | Three or more reactants combine in a single step. | Ugi four-component reaction to form a bis-amide. | nih.gov, numberanalytics.com |

Parallel Solution-Phase Synthesis and Library Generation

Parallel synthesis is a key strategy in modern medicinal chemistry for the rapid generation of large numbers of structurally related compounds, known as chemical libraries. ijpsr.comuniroma1.it Unlike traditional synthesis, which produces one compound at a time, parallel synthesis allows for the simultaneous creation of dozens or hundreds of molecules in an array of reaction vessels. ijpsr.com

Solution-phase synthesis is a common approach for library generation where reactions are carried out in solution. ijpsr.comacs.org This method avoids some of the challenges associated with solid-phase synthesis, such as reagent compatibility with the solid support. acs.org To facilitate purification, scavenger resins are often employed to remove excess reagents or byproducts, or the products can be purified using automated chromatography systems. nih.gov

This methodology is highly effective for lead optimization, where systematic modifications to a core scaffold are needed to explore structure-activity relationships. ijpsr.com Common reactions used in parallel synthesis include robust transformations like amidation, reductive amination, and N/O alkylation. uniroma1.itenamine.net By systematically varying the building blocks (e.g., different amines, carboxylic acids, or aldehydes) that are coupled to a central scaffold, diverse libraries of compounds can be efficiently generated for high-throughput screening. acs.orgnih.gov The development of automated liquid handlers and other equipment has further enhanced the efficiency and throughput of this approach. acs.org

Chiral Synthesis and Stereochemical Control

The synthesis of specific stereoisomers of "this compound" requires precise control over the formation of its chiral center at the C1 position of the cyclohexyl ring. Methodologies for achieving this can be broadly categorized into enantioselective synthesis, where the desired enantiomer is formed directly, and the resolution of a racemic mixture. Furthermore, understanding diastereoselective reactions is crucial when dealing with related systems that may contain multiple chiral centers.

Enantioselective Synthesis Strategies

While specific enantioselective routes to "this compound" are not extensively detailed in the literature, several modern synthetic strategies for chiral cyclohexylamines can be applied. These methods focus on establishing the stereocenter on the cyclohexane ring with high enantiomeric purity.

One promising approach involves biocatalytic methods . Enzymes such as ω-transaminases can be used for the asymmetric amination of a corresponding ketone precursor. This process can transform a prochiral ketone into a single enantiomer of the amine with high optical purity. For instance, prochiral bicyclic diketones have been successfully converted into single diastereomers of 3-substituted cyclohexylamine derivatives through a three-step biocatalytic cascade involving a C-C hydrolase, a lipase, and an ω-transaminase. york.ac.ukresearchgate.net Depending on the choice of the ω-transaminase, both cis- and trans-diastereomers can be obtained in optically pure forms. york.ac.uk

Another advanced strategy is asymmetric catalysis , including photoredox catalysis. An intermolecular [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones, enabled by photoredox catalysis, has been developed to access highly functionalized cyclohexylamine derivatives. rsc.orgnih.gov While this method creates a more complex system, the principles can be adapted. An asymmetric version of this cycloaddition has been explored using a chiral phosphoric acid (CPA) as a co-catalyst, achieving moderate to good enantioselectivity along with excellent diastereoselectivity. rsc.orgnih.gov

The following table summarizes potential enantioselective strategies applicable to the synthesis of chiral cyclohexylamine derivatives.

| Strategy | Description | Key Features |

| Biocatalysis | Use of enzymes, such as ω-transaminases, to catalyze the asymmetric amination of a prochiral ketone precursor. | High enantioselectivity, mild reaction conditions, environmentally friendly. |

| Asymmetric [4+2] Cycloaddition | Photoredox-catalyzed reaction to construct the cyclohexyl ring with stereocenters, potentially guided by a chiral catalyst. | Access to highly functionalized derivatives, good functional-group compatibility, potential for high stereoselectivity. rsc.orgnih.gov |

| Asymmetric Hydrogenation | Catalytic hydrogenation of a suitable enamine or imine precursor using a chiral metal catalyst (e.g., Rhodium or Ruthenium with chiral ligands). | Well-established method, often provides high enantiomeric excess. |

Resolution of Racemic Mixtures and Chiral Analysis Techniques

When an enantioselective synthesis is not feasible, a racemic mixture of "this compound" can be synthesized and then separated into its constituent enantiomers. This process is known as chiral resolution.

A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts . libretexts.org This involves reacting the racemic amine with an enantiomerically pure chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid. libretexts.org The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.org Once separated, the pure enantiomer of the amine can be recovered by treating the salt with a base. A novel approach involves using PEGylated resolving agents that form diastereomeric complexes, which can then be separated by temperature-assisted phase transition. nih.gov

Enzymatic kinetic resolution is another powerful technique. In this method, an enzyme selectively acylates one enantiomer of the racemic amine at a faster rate than the other. This results in a mixture of the acylated amine (one enantiomer) and the unreacted amine (the other enantiomer), which can then be separated. Lipases are commonly used for this purpose. mdpi.com For example, the ester of (R)-2-phenoxypropanoic acid and N-hydroxysuccinimide has been shown to be a highly selective agent for the acylative kinetic resolution of racemic methyl-substituted cyclic alkylamines. rsc.org

Once the enantiomers are separated, their optical purity must be determined. This is achieved through chiral analysis techniques . The most common methods include:

Chiral High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique where the enantiomers are separated on a chiral stationary phase (CSP). nih.govwvu.edu CSPs are coated with a chiral selector (e.g., polysaccharides, cyclodextrins, proteins) that interacts differently with each enantiomer, leading to different retention times. wikipedia.orgmdpi.com

Chiral Gas Chromatography (GC): Similar to HPLC, but used for volatile compounds. The enantiomers can be separated on a GC column containing a chiral stationary phase or after derivatization with a chiral reagent. mdpi.com

Capillary Electrophoresis (CE): This technique separates enantiomers based on their different electrophoretic mobilities in the presence of a chiral selector added to the running buffer. nih.govwvu.edu

The table below outlines the primary methods for resolution and subsequent analysis.

| Technique | Principle | Application |

| Diastereomeric Salt Formation | Reaction with a chiral resolving agent to form separable diastereomers. libretexts.org | Resolution of racemic amines. |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer. mdpi.com | Resolution of racemic amines and other functional groups. |

| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase. nih.govwikipedia.org | Analytical and preparative separation and purity determination. |

| Chiral Capillary Electrophoresis | Differential mobility of enantiomers in the presence of a chiral selector. nih.gov | Analytical separation and purity determination. |

Diastereoselective Formation of Related Cyclohexyl-Containing Systems

Diastereoselectivity becomes important when a molecule contains two or more stereocenters. While "this compound" itself has only one stereocenter, understanding diastereoselective reactions is crucial for synthesizing more complex analogs or related structures where substitutions on the pyrrolidine or cyclohexane rings create additional chiral centers.

The formation of diastereomers is controlled by the relative orientation of the reactants during the transition state of the reaction. For instance, in the synthesis of 2,5-disubstituted pyrrolidines, the diastereoselectivity of C-H amination reactions can be controlled by the catalyst. Iron dipyrrinato complexes have been shown to favor the formation of syn 2,5-disubstituted pyrrolidines with high diastereoselectivity. nih.gov

In the context of cyclohexyl systems, 1,3-dipolar cycloaddition reactions have been used to create dispiro[oxindole-cyclohexanone]pyrrolidines with high stereoselectivity. The formation of a specific diastereomer can be favored by directing the cycloaddition through the most sterically advantageous transition state (endo- vs. exo-). mdpi.com Similarly, multicomponent reactions have been developed for the diastereoselective synthesis of substituted pyrrolidines, constructing up to three contiguous asymmetric centers in a single operation with a high degree of control. nih.gov

Chemical Reactivity and Functionalization Strategies of the Core Structure

Electrophilic and Nucleophilic Reactions of Amino Functionalities

The two amino groups of 1-Pyrrolidin-1-ylmethyl-cyclohexylamine exhibit distinct reactivities. The primary amine on the cyclohexyl ring is a potent nucleophile and can readily react with a variety of electrophiles. In contrast, the tertiary amine of the pyrrolidine (B122466) ring is non-nucleophilic but possesses a basic lone pair of electrons.

Reactions at the Primary Amino Group:

Acylation: The primary amine can be easily acylated by reacting with acyl chlorides or anhydrides to form amides. This reaction is fundamental for installing protecting groups or introducing new functional moieties.

Alkylation: Reaction with alkyl halides can lead to secondary and tertiary amines. However, controlling the degree of alkylation can be challenging, often resulting in a mixture of products. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for synthesizing specific secondary or tertiary amines. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are stable functional groups often found in pharmacologically active molecules.

Nitrosation: Under acidic conditions, primary aliphatic amines react with nitrous acid to form unstable diazonium salts, which can decompose to form carbocations, leading to a mixture of elimination and substitution products.

The nucleophilic character of the primary amine allows it to participate in various bond-forming reactions, making it a versatile handle for chemical modification.

Cyclization and Ring-Forming Reactions Involving Pyrrolidine and Cyclohexyl Moieties

The existing pyrrolidine and cyclohexylamine (B46788) frameworks can serve as scaffolds for constructing more complex polycyclic systems. mdpi.com Ring-forming reactions can be designed to involve the primary amine or adjacent C-H bonds, leading to novel heterocyclic structures. The synthesis of pyrrolidine rings themselves often involves cyclization strategies such as 1,3-dipolar cycloadditions or reductive amination of 1,4-dicarbonyl compounds. mdpi.comnih.gov

Strategies for further cyclization starting from the this compound core could include:

Intramolecular Mannich Reaction: If a suitable carbonyl functionality is introduced elsewhere in the molecule, the primary amine could participate in an intramolecular Mannich reaction to form a new ring fused to the cyclohexyl core.

Pictet-Spengler Reaction: Introduction of an aromatic ring tethered to the primary amine could enable a Pictet-Spengler-type cyclization to form tetrahydroisoquinoline derivatives.

[4+2] Cycloaddition: The cyclohexylamine moiety can be synthesized via photocatalyzed [4+2] cycloaddition reactions, highlighting a pathway to access such substituted cyclic systems. nih.govrsc.org This suggests that the amine group could direct or participate in similar cycloaddition strategies for further functionalization.

Tandem Reactions: Multi-component reactions that proceed via tandem sequences, such as amination followed by cyclization, can be envisioned to build complex heterocyclic systems in a single pot. nih.gov

These cyclization reactions are powerful tools for rapidly increasing molecular complexity and exploring new chemical space. wikipedia.org

C-N Bond Activation and Deaminative Coupling Reactions

The primary amino group, while a useful functional handle, can also be replaced entirely through deaminative coupling reactions. This strategy allows the amine to serve as a "traceless" handle for late-stage functionalization, enabling the introduction of carbon or other substituents at its position. digitellinc.comnih.gov

The key to these transformations is the conversion of the poor leaving group (-NH2) into a reactive intermediate. A prominent method involves the formation of Katritzky pyridinium (B92312) salts. digitellinc.comnih.gov The primary amine reacts with a pyrylium (B1242799) salt to form a pyridinium salt, which can then undergo single-electron reduction to generate an alkyl radical. This radical can participate in a variety of cross-coupling reactions.

A notable application is the dual nickel/photoredox-catalyzed deaminative arylation. nih.gov In this process:

The primary amine is activated, for instance, by condensation with an electron-rich aldehyde.

A photoredox catalyst, upon irradiation with visible light, initiates a single-electron transfer, leading to the formation of a tertiary alkyl radical.

This radical couples with a nickel(II)-aryl complex (formed from the oxidative addition of an aryl halide to a nickel(0) catalyst).

Reductive elimination from the resulting nickel(III) intermediate yields the final C(sp³)–C(sp²) coupled product and regenerates the nickel catalyst.

This methodology is particularly valuable as it can be applied to sterically hindered α-tertiary amines, such as the one present in this compound, to generate benzylic quaternary centers. nih.gov The reaction tolerates a wide range of functional groups, including nitriles, ketones, and esters. nih.gov

Derivatization for Enhanced Structural Diversity and Biological Probe Development

The pyrrolidine and cyclohexylamine scaffolds are prevalent in many biologically active compounds and approved drugs. frontiersin.orgnih.gov Derivatization of the this compound core is a key strategy for generating libraries of new compounds for screening and for developing targeted biological probes.

Strategies for Structural Diversity:

Combinatorial Chemistry: Using the primary amine as a reactive handle, a wide array of building blocks (e.g., carboxylic acids, sulfonyl chlorides, aldehydes) can be attached to rapidly generate a library of derivatives.

Scaffold Hopping: The core structure can be modified through ring-forming or ring-cleavage reactions to create entirely new heterocyclic systems, while aiming to retain or improve biological activity.

Development of Biological Probes: A powerful application of derivatization is the synthesis of probes to study biological processes. For example, fluorescent dyes can be attached to the molecule to enable visualization of its interactions within cells. A common strategy is the reductive amination of a ketone, which can be used to label molecules with fluorescent dyes like rhodamine. nih.gov For this compound, a fluorophore could be conjugated to the primary amine via a stable amide or sulfonamide linkage. Such fluorescent derivatives could be used in applications like fluorescence spectroscopy or live-cell imaging to track the molecule's distribution and target engagement. nih.gov

Kinetic and Mechanistic Studies of Transformation Pathways

Understanding the kinetics and mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

Mechanistic Insights into Deaminative Coupling: Mechanistic studies on deaminative cross-couplings suggest a pathway involving radical intermediates. nih.gov For nickel-catalyzed reactions using pyridinium salts, the process is thought to involve:

Oxidative addition of an aryl halide to a Ni(0) species.

Single-electron transfer to the pyridinium salt, which fragments to release an alkyl radical.

Combination of the alkyl radical with the arylnickel(II) complex to form a Ni(III) intermediate. nih.govnih.gov

Reductive elimination to form the product and regenerate the catalyst.

Kinetic studies, including the measurement of kinetic isotope effects, combined with computational methods like Density Functional Theory (DFT), can provide detailed insights into the rate-determining steps and the structures of transition states in these catalytic cycles. acs.org

Kinetic Studies of Amine Reactions: The reactivity of the amine groups can be quantified through kinetic studies. For instance, the rate of nitrosamine (B1359907) formation from related N-cyclohexyl-N-methylamine derivatives has been shown to be dependent on the square of the nitrite (B80452) concentration and to have a sharp pH optimum. nih.gov Kinetic analysis of amination reactions, such as the reductive amination of phenols with cyclohexylamine, often employs Langmuir-Hinshelwood models to describe the reaction rates over heterogeneous catalysts, providing information on the adsorption and surface reaction steps. researchgate.net These types of studies are essential for understanding the factors that control the reaction pathways and for scaling up synthetic processes.

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No experimental ¹H or ¹³C NMR data for "1-Pyrrolidin-1-ylmethyl-cyclohexylamine" has been found in the public domain.

Infrared (IR) and Mass Spectrometry (MS) for Molecular Fingerprinting

There are no publicly available experimental IR spectra or mass spectrometry fragmentation data for "this compound".

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

A search for crystallographic data did not uncover any single-crystal X-ray diffraction studies for "this compound".

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations (DFT, HOMO/LUMO Analysis)

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of molecules to determine their geometry and energies. nih.govnih.gov

From DFT calculations, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. aimspress.com The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. The LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic character. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. aimspress.comscirp.org A smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govscirp.org This analysis helps in predicting the most probable sites for electrophilic and nucleophilic attacks. nih.gov

For a molecule like 1-Pyrrolidin-1-ylmethyl-cyclohexylamine, the nitrogen atoms of the pyrrolidine (B122466) and the primary amine are expected to be the primary sites of electron density, influencing the HOMO. The analysis of these frontier orbitals provides a theoretical basis for the molecule's reactivity in chemical reactions. While specific DFT calculations for this compound are not published, Table 1 provides illustrative data for a generic aminomethyl-pyrrolidine derivative based on typical computational outputs.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.65 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.82 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.83 | Indicates chemical reactivity and kinetic stability |

Prediction of Molecular Conformations and Energetics

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. This compound possesses conformational flexibility due to its rotatable bonds and the non-planar nature of its saturated rings. lookchem.com The cyclohexane (B81311) ring typically adopts a stable chair conformation, while the five-membered pyrrolidine ring exhibits a "puckered" or "envelope" conformation to minimize steric strain. nih.govnih.gov

Computational methods can predict the various possible conformations (conformers) and their relative stabilities by calculating their electronic energies. researchgate.net For pyrrolidine rings, two primary puckered states, Cγ-endo and Cγ-exo, are often considered. frontiersin.org Quantum mechanical calculations on related β-proline oligopeptides have shown that the Cγ-endo pucker can be more stable than the Cγ-exo state by 1.2–2.8 kcal·mol⁻¹. frontiersin.org The specific substituents on the ring significantly influence which conformation is energetically favored. researchgate.net A thorough conformational analysis is crucial, as even small energy differences between conformers can dictate the molecule's preferred shape and its ability to interact with biological targets. researchgate.net

| Conformation | Relative Electronic Energy (ΔE) | Description |

|---|---|---|

| Cγ-endo | 0.00 kcal·mol⁻¹ | Reference lowest-energy conformation |

| Cγ-exo | +1.20 kcal·mol⁻¹ | Higher energy puckered conformation |

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govscispace.com This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. nih.govniscpr.res.in The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their energetic favorability.

For this compound, docking studies would be used to explore its potential interactions with various protein targets. The amine groups and the pyrrolidine nitrogen are capable of forming key hydrogen bonds and electrostatic interactions, while the cyclohexyl group can engage in hydrophobic interactions. nih.gov Studies on other pyrrolidine derivatives have successfully used docking to elucidate binding modes, showing interactions with key amino acid residues through hydrogen bonds and π-π stacking. nih.govnih.gov

Hydrogen bonds are critical directional interactions that play a major role in the specificity of ligand-receptor binding and the stabilization of protein structures. nih.gov The structure of this compound features one hydrogen bond donor (the primary amine group) and two hydrogen bond acceptor sites (the two nitrogen atoms). lookchem.com

Computational analysis can map the intricate network of hydrogen bonds formed between the ligand and its receptor. acs.org This involves identifying all potential donor-acceptor pairs and evaluating the geometry (distance and angle) of these interactions. In studies of related cyclic amine derivatives, the formation of closed-loop, cooperative hydrogen-bonding networks has been observed, which significantly stabilizes the molecular conformation. nih.gov Analyzing these networks is essential for understanding the structural basis of molecular recognition.

A ligand's conformation can be significantly different in its bound state compared to its unbound, solution-phase state. The protein binding site imposes geometric constraints that may force the ligand into a specific, often higher-energy, conformation. nih.gov

Computational methods allow for the analysis of the ligand's conformation within the binding site. For pyrrolidine-containing compounds, substitutions on the ring can pre-organize the molecule into a specific puckered state (endo or exo) that is favorable for binding, thereby reducing the entropic cost of interaction. nih.govresearchgate.net Understanding these bound conformations is key to explaining the structure-activity relationships of a series of compounds and for designing new molecules with improved affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govuran.ua By calculating various molecular descriptors (e.g., steric, electronic, and hydrophobic properties), QSAR models can be developed to predict the activity of new, untested compounds. mdpi.com

For a class of compounds including this compound, a QSAR study would involve synthesizing and testing a series of analogs with variations in their structure. Computational descriptors would then be calculated for each analog. Statistical methods, such as multiple linear regression, are used to build a model correlating these descriptors with the observed biological activity. niscpr.res.in QSAR studies on pyrrolidine derivatives have successfully identified key molecular features essential for their inhibitory activity against various enzymes, such as the importance of polar properties and the presence of aromatic rings for hydrophobicity. nih.govnih.gov These models provide valuable guidance for designing more potent molecules. nih.gov

Mechanistic Insights from Computational Studies of Reaction Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. nih.gov This provides detailed insights into reaction barriers (activation energies) and the stability of intermediates.

The synthesis of this compound can be achieved via a Mannich reaction, involving cyclohexanone, formaldehyde (B43269), and pyrrolidine to form an intermediate, followed by reductive amination. A related synthetic pathway is the enamine-mediated Mannich reaction of cyclic acetals. researchgate.netrsc.org Computational studies, often using DFT, can model the entire reaction pathway. nih.gov For example, in the synthesis of pyrrolidine derivatives through a nitro-Mannich/hydroamination cascade, computational analysis can help optimize reaction conditions and understand the origins of stereoselectivity by comparing the energies of different transition states. nih.gov Such studies can reveal key intermediates and transition state structures, explaining why certain products are formed preferentially and guiding the development of more efficient synthetic routes. nih.gov

Table of Mentioned Compounds

Applications in Chemical Biology and Advanced Research Tool Development

Utility as a Scaffold for Rational Drug Design and Discovery Programs

The design and discovery of new therapeutic agents frequently rely on the use of molecular scaffolds—core structures that can be systematically modified to optimize biological activity. The 1-Pyrrolidin-1-ylmethyl-cyclohexylamine structure incorporates two key components, the pyrrolidine (B122466) ring and the cyclohexylamine (B46788) group, that are well-established as valuable scaffolds in medicinal chemistry. nih.gov

The five-membered pyrrolidine ring is a favored scaffold in pharmaceutical science and drug design, appearing in numerous drugs approved by the United States Food and Drug Administration (FDA). nih.gov Its prevalence is due to several advantageous properties. The non-planar, sp³-hybridized nature of the ring allows for efficient exploration of three-dimensional pharmacophore space, which is crucial for achieving specific interactions with biological targets like proteins and enzymes. nih.gov This three-dimensionality, a phenomenon known as "pseudorotation," provides a level of structural diversity that is often beneficial for optimizing a molecule's binding affinity and selectivity. nih.gov Furthermore, the nitrogen atom within the pyrrolidine ring imparts basicity and serves as a key point for chemical modification, influencing the compound's physicochemical properties such as solubility. nih.gov For instance, the pyrrolidine moiety is recognized for its ability to enhance the solubility of compounds when converted into hydrochloride salts, a valuable characteristic in pharmaceutical development.

Similarly, the cyclohexylamine framework is a critical component in various therapeutic agents. Molecular modeling and X-ray crystallography studies have demonstrated that a cyclohexylamine group can serve as a rigid analog to replace more flexible moieties in drug candidates, leading to potent and orally bioavailable compounds. cymitquimica.com For example, this approach was successfully used in the rational design of a potent Dipeptidyl Peptidase 4 (DPP-4) inhibitor. cymitquimica.com The cyclohexane (B81311) ring itself is a versatile building block found in compounds with a wide range of biological activities. cabidigitallibrary.orgmdpi.com

Given these precedents, this compound represents a promising scaffold. Its structure merges the stereochemical advantages of the pyrrolidine ring with the rigid conformational properties of the cyclohexylamine core. This combination offers a robust framework for the rational design of new molecules, allowing medicinal chemists to systematically modify the structure to target a variety of biological receptors and enzymes. A closely related compound, (1r,4r)-4-[(Pyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid, has been utilized as a building block for drug candidates targeting receptors such as Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) and prostate-specific membrane antigen (PSMA), underscoring the potential of this combined scaffold in developing targeted therapies.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|

Development of Chemical Probes for Biological Pathway Elucidation

Chemical probes are small molecules designed to interact with specific protein targets, enabling researchers to study and understand complex biological pathways. The development of such probes is essential for target validation in drug discovery. scbt.comvulcanchem.com While specific chemical probes derived directly from this compound are not extensively documented in the literature, its structural features make it a suitable starting point for their creation.

The pyrrolidine nucleus is a component of various molecular probes. For instance, researchers have successfully designed specific fluorescent probes for the detection of pyrrolidine, demonstrating the utility of this heterocycle in creating tools for chemical sensing. nih.gov The development of such probes can involve atom-economic reactions where the probe molecule combines with the target, leading to a detectable change, such as the emission of fluorescence. nih.gov

The process of creating a chemical probe often begins with a scaffold that has a known affinity for a class of targets. This scaffold is then modified to introduce reporter groups (like fluorescent tags) or reactive moieties for covalent labeling, without losing its binding specificity. Given that the pyrrolidine and cyclohexylamine motifs are present in many bioactive compounds, this compound could serve as a foundational structure for developing probes aimed at the biological targets of these larger classes of molecules. By appending appropriate functional groups, this compound could be transformed into a tool for elucidating the function of specific enzymes or receptors within a cell, thereby advancing our understanding of disease mechanisms.

Contributions to Understanding Amine-Containing Heterocyclic Bioactivity

Amine-containing heterocyclic compounds represent one of the most significant and diverse classes of organic molecules, with a vast number of them playing crucial roles in medicinal chemistry. cabidigitallibrary.org Statistical data indicates that over 85% of all bioactive compounds contain at least one nitrogen atom. sigmaaldrich.com Nitrogen heterocycles like pyrrolidine are central to this importance. cabidigitallibrary.org

The study of compounds like this compound contributes to the broader understanding of how the structural and physicochemical properties of amine-containing heterocycles influence their biological activity. The pyrrolidine ring, as a saturated amine-containing heterocycle, offers distinct advantages over its aromatic counterparts by providing a three-dimensional structure that can be finely tuned. nih.gov The orientation of substituents on the pyrrolidine ring can significantly alter the biological profile of a molecule, affecting its binding to enantioselective proteins. nih.gov

Research into the synthesis and activity of molecules containing both pyrrolidine and cyclohexylamine moieties helps to build structure-activity relationship (SAR) models. nih.gov These models are critical for predicting how changes in molecular structure will affect a compound's interaction with biological targets. By synthesizing and evaluating derivatives of this compound, researchers can systematically investigate the impact of factors such as stereochemistry, basicity, and lipophilicity on bioactivity. This knowledge expands the fundamental understanding of medicinal chemistry principles and aids in the future design of more effective and selective therapeutic agents.

Future Research Directions and Unexplored Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The application of artificial intelligence (AI) and machine learning (ML) has become a cornerstone of modern drug discovery, offering powerful tools for predicting the properties and activities of novel chemical entities. nih.govmdpi.com For a compound like 1-Pyrrolidin-1-ylmethyl-cyclohexylamine, where empirical data is sparse, AI and ML can bridge the knowledge gap.

Future research should focus on developing quantitative structure-activity relationship (QSAR) models. mdpi.com By training algorithms on large datasets of compounds containing cyclohexylamine (B46788) and pyrrolidine (B122466) fragments with known biological activities, it would be possible to predict the potential therapeutic targets for this compound. researchgate.netzenodo.org Deep learning architectures, such as deep neural networks (DNNs), could be employed to analyze its structural features and predict its ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile, thereby accelerating its development timeline. mdpi.com

Furthermore, generative AI models could be used to design novel analogs of this compound. mdpi.com These models can explore the vast chemical space around the core scaffold to suggest modifications that might enhance potency, selectivity, or pharmacokinetic properties for a predicted biological target. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C11H22N2 |

| Molecular Weight | 182.31 g/mol sigmaaldrich.com |

| Boiling Point | 233.2°C at 760 mmHg lookchem.com |

| Flash Point | 91.9°C lookchem.com |

| Density | 0.98 g/cm³ lookchem.com |

| LogP | 2.38200 lookchem.com |

| Hydrogen Bond Donor Count | 1 lookchem.com |

Novel Synthetic Methodologies for Enhanced Accessibility and Sustainability

The development of efficient, scalable, and sustainable synthetic routes is crucial for the future exploration of this compound and its derivatives. Traditional multi-step syntheses can be resource-intensive. organic-chemistry.org Modern synthetic chemistry offers several avenues for improvement.

One promising area is the use of catalytic C-H activation, which could enable the direct functionalization of the cyclohexane (B81311) or pyrrolidine rings, bypassing the need for pre-functionalized starting materials. researchgate.net Another approach involves leveraging biocatalysis, using enzymes to perform key transformations with high stereoselectivity, which is often a challenge in chemical synthesis. researchgate.net Research into microwave-assisted organic synthesis could also significantly reduce reaction times and improve yields, making the synthesis more efficient. organic-chemistry.org The development of a one-pot synthesis, where multiple reaction steps are carried out in a single vessel, would further enhance the accessibility and cost-effectiveness of producing this compound for extensive study. organic-chemistry.org

Deeper Mechanistic Characterization of Target Interactions and Cellular Responses

Understanding how a compound interacts with its biological targets at a molecular level is fundamental to drug development. For this compound, identifying its primary molecular targets is a critical first step. Given that the related arylcyclohexylamine class of compounds are known to be N-methyl-D-aspartate (NMDA) receptor antagonists, investigating this compound's activity at glutamate (B1630785) receptors would be a logical starting point. nih.gov

Advanced techniques such as X-ray crystallography or cryo-electron microscopy could be used to determine the three-dimensional structure of the compound bound to its target protein. This would provide invaluable insights into the specific binding interactions and guide the rational design of more potent and selective analogs. nih.gov Furthermore, cellular and systems biology approaches, including transcriptomics and proteomics, could elucidate the downstream cellular pathways that are modulated by the compound, offering a comprehensive picture of its mechanism of action. researchgate.net

Exploration of Undiscovered Biological Activities and Therapeutic Research Modalities

The structural motifs within this compound suggest a broad potential for biological activity. The pyrrolidine ring is a common feature in compounds with anticancer, anti-inflammatory, antiviral, and antitubercular properties. frontiersin.orgnih.gov Similarly, cyclohexylamine derivatives have been investigated for a range of activities, including antimicrobial and acetylcholinesterase inhibition. researchgate.netcabidigitallibrary.org

A comprehensive screening program should be initiated to test this compound against a diverse panel of biological targets. This could include assays for:

Anti-inflammatory activity: Evaluating its ability to inhibit key inflammatory enzymes like COX-1 and COX-2 or modulate cytokine production. nih.govnih.gov

Antimicrobial activity: Testing against a broad spectrum of bacteria and fungi. cabidigitallibrary.org

Neurological activity: Beyond NMDA receptors, screening against other central nervous system targets, such as serotonin (B10506) or dopamine (B1211576) receptors, could reveal potential applications in neuropsychiatric disorders. nih.gov

Anticancer activity: Assessing its cytotoxicity against various cancer cell lines. frontiersin.org

This systematic exploration could uncover novel therapeutic applications for this underexplored compound.

Development of Advanced Analytical Techniques for Compound Characterization and Quantification

Robust analytical methods are essential for all stages of chemical research, from synthesis to biological testing. For this compound, future work should focus on developing and validating advanced analytical techniques for its characterization and quantification in various matrices.

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) can be used for precise mass determination and impurity profiling. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for unambiguous structure elucidation. nih.gov To support pharmacokinetic and metabolic studies, sensitive methods for quantifying the compound and its potential metabolites in biological fluids (e.g., plasma, urine) will need to be developed, likely using techniques like LC-MS/MS. Furthermore, theoretical calculations, such as those using the Gaussian-4 (G4) method, can be employed to predict thermochemical properties like the enthalpy of formation, providing a deeper understanding of the compound's stability and energetics. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Pyrrolidin-1-ylmethyl-cyclohexylamine, and what are their respective yields and purities?

- The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, analogs like PCPy (1-(1-phenylcyclohexyl)pyrrolidine) are synthesized by reacting cyclohexanone derivatives with pyrrolidine under catalytic hydrogenation, achieving yields of 60–75% with ≥95% purity after recrystallization . Key steps include pH control during workup to minimize impurities.

Q. What spectroscopic techniques are recommended for confirming the structural integrity of this compound?

- 1H/13C NMR is critical for verifying the cyclohexylamine backbone and pyrrolidine substituents. For example, cyclohexyl protons appear as multiplet signals at δ 1.2–2.1 ppm, while pyrrolidine methylene groups resonate at δ 2.5–3.0 ppm. Mass spectrometry (EI-MS) should show a molecular ion peak matching the molecular formula (e.g., C₁₁H₂₂N₂, [M⁺] at m/z 192.3) .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Store at –20°C in airtight, light-resistant containers to prevent degradation. Use fume hoods for handling, and wear nitrile gloves and lab coats. Safety protocols align with arylcyclohexylamine standards, which are hazardous upon inhalation or dermal exposure .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?

- Reaction Monitoring : Use HPLC-PDA (e.g., C18 column, 220 nm detection) to track intermediates. Adjust solvent polarity (e.g., ethanol/water mixtures) to improve selectivity. For example, reducing reaction temperature from 80°C to 60°C decreased dimerization by 15% in PCPy analogs .

- Catalytic Systems : Test palladium-on-carbon vs. Raney nickel for reductive amination. Palladium catalysts reduced reaction times by 30% but required stricter moisture control .

Q. How should discrepancies in NMR data be addressed when characterizing novel derivatives?

- Case Study : If cyclohexyl proton splitting patterns deviate from expected multiplicity, perform 2D NMR (COSY, HSQC) to confirm connectivity. For example, unexpected δ 1.8 ppm signals in a derivative were resolved via HSQC as coupling between cyclohexyl CH₂ and a tertiary amine .

- Dynamic Effects : Consider conformational flexibility of the cyclohexane ring. Variable-temperature NMR (e.g., 25°C to –40°C) can "freeze" ring puckering and clarify splitting .

Q. What pharmacological assays are suitable for evaluating the biological activity of this compound derivatives?

- In Vitro Binding : Screen for NMDA receptor affinity using radioligand displacement assays (e.g., [³H]MK-801). For arylcyclohexylamines, IC₅₀ values typically range from 10–100 nM .

- Metabolic Stability : Use liver microsome assays (human/rat) with LC-MS/MS quantification to measure half-life (t₁/₂). Adjust substituents on the pyrrolidine ring to enhance metabolic resistance .

Data Contradiction Analysis

Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved?

- Methodological Review : Ensure consistent temperature (e.g., 25°C) and solvent purity. For example, solubility in ethanol reported as 50 mg/mL may drop to 30 mg/mL if the solvent contains trace water. Use Karl Fischer titration to verify solvent dryness .

- Crystallography : X-ray diffraction can reveal polymorphic forms affecting solubility. For analogs like PCC (1-piperidinocyclohexanecarbonitrile), Form I exhibits 20% higher solubility in DMSO than Form II .

Methodological Best Practices

Q. What chromatographic methods are recommended for purity analysis?

- HPLC Conditions : Use a C18 column (5 µm, 150 × 4.6 mm) with a gradient of 10–90% acetonitrile in 0.1% formic acid. Retention times for arylcyclohexylamines typically range from 8–12 minutes .

- Impurity Profiling : Spiking experiments with synthetic intermediates (e.g., cyclohexanone precursors) help identify unknown peaks. For example, a 0.5% impurity in PCPy was traced to unreacted 1-phenylcyclohexanol .

Safety and Compliance

Q. What are the ethical considerations for in vivo studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.